1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a methyl-isoxazolyl group, and a pyrazole carboxamide moiety
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O3/c1-10-8-14(19-23-10)17-15(21)13-6-7-20(18-13)9-22-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWDTZJYZDFKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The synthesis begins with the preparation of the 4-bromophenoxy intermediate. This can be achieved through the reaction of 4-bromophenol with an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Isoxazole Formation: The next step involves the synthesis of the 5-methyl-3-isoxazolyl intermediate. This can be accomplished through the cyclization of an appropriate precursor, such as 3-methyl-4-nitroisoxazole, under acidic conditions.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the isoxazolyl intermediate. This can be achieved through a nucleophilic substitution reaction, using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the bromophenoxy group.
Scientific Research Applications
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide
- 1-[(4-fluorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide
- 1-[(4-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
